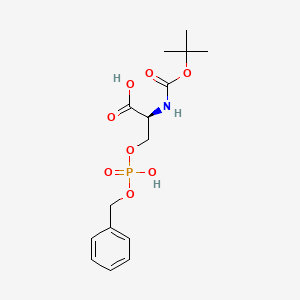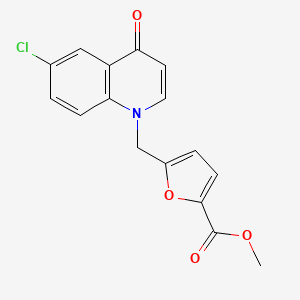
(3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazene is a heterocyclic compound that features a quinoxaline core with a methoxy group at the 3-position and a diazene moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazene can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones, followed by the introduction of the methoxy group and the diazene moiety. The reaction conditions typically involve the use of catalysts such as copper or palladium, and solvents like dimethyl sulfoxide (DMSO) or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the diazene moiety to amine groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, amines, and substituted quinoxalines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazene has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar quinoxaline core but lack the methoxy and diazene groups.
Quinoxaline Derivatives: Various quinoxaline derivatives with different substituents at the 3- and 2-positions.
Diazene Compounds: Compounds containing the diazene moiety but with different core structures.
Uniqueness
(3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazene is unique due to the combination of the methoxy group and the diazene moiety on the quinoxaline core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(3-methoxy-3,4-dihydroquinoxalin-2-yl)diazene |
InChI |
InChI=1S/C9H10N4O/c1-14-9-8(13-10)11-6-4-2-3-5-7(6)12-9/h2-5,9-10,12H,1H3 |
InChI Key |
UYERJPFTBMSELR-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(=NC2=CC=CC=C2N1)N=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12115422.png)





![4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]-](/img/structure/B12115455.png)

![Benzenamine, 2-[(3-methylphenoxy)methyl]-](/img/structure/B12115461.png)
![6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one](/img/structure/B12115474.png)
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12115500.png)
![tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12115501.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,5-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12115504.png)
![Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]-](/img/structure/B12115507.png)
